2-Chloro-5-(chloromethyl)thiophene

Overview

Description

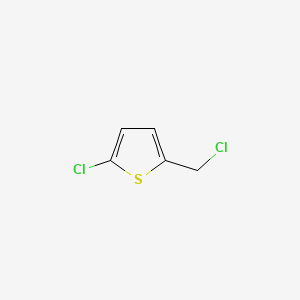

2-Chloro-5-(chloromethyl)thiophene (CAS: 23784-96-5) is a halogenated thiophene derivative with a chloromethyl (-CH₂Cl) substituent at the 5-position and a chlorine atom at the 2-position of the aromatic ring. This compound is widely used in organic synthesis, particularly in alkylation and cross-coupling reactions. For example, it reacts with monoethanolamine vinyl ether to form disubstituted ammonium chloride derivatives under solvent conditions or transvinylated products in solvent-free systems . Its dual reactive sites (chlorine and chloromethyl groups) make it versatile for constructing complex heterocyclic frameworks, which are valuable in pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(chloromethyl)thiophene typically involves the chlorination of 5-methylthiophene. One common method includes the reaction of thiophen-2-ylmethanol with diisopropylethylamine in dichloromethane at low temperatures, followed by the addition of methanesulfonyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes, optimized for large-scale synthesis. The use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane is common .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(chloromethyl)thiophene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to modify the thiophene ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Substitution Products: Thiophene derivatives with various functional groups replacing the chlorine atoms.

Oxidation Products: Thiophene sulfoxides and sulfones.

Reduction Products: Dechlorinated thiophene derivatives.

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

2-Chloro-5-(chloromethyl)thiophene serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the preparation of antithrombotic agents like razaxaban, which is used to prevent thrombosis-related diseases. The compound's reactivity allows for the introduction of functional groups necessary for biological activity .

Synthesis of Antimicrobial Agents

The compound has been explored for its potential in synthesizing antimicrobial agents. Its chlorinated thiophene structure can be modified to enhance biological activity against bacterial strains, making it a candidate for developing new antibiotics .

Agrochemical Applications

Development of Herbicides and Insecticides

this compound is also investigated for its role in the synthesis of agrochemicals, particularly herbicides and insecticides. The chloromethyl group can be substituted with various moieties that impart herbicidal properties, allowing for the development of effective crop protection agents .

Material Science

Synthesis of Functional Polymers

In material science, this compound can be polymerized to create functionalized thiophene-based polymers. These materials exhibit interesting electronic properties and are being studied for applications in organic electronics, such as organic photovoltaics and field-effect transistors .

Chemical Synthesis Techniques

Reactions Involving C–H Bond Functionalization

Recent studies highlight the use of this compound in late-stage C–H bond functionalization reactions. This method allows for the modification of complex molecules by selectively activating C–H bonds, facilitating the introduction of diverse functional groups without extensive pre-functionalization steps .

Case Study: Synthesis of Antithrombotic Agents

A study demonstrated the successful synthesis of 2-chloro-5-thiophenic acid using this compound as an intermediate. The process involved chlorination, acetylation, and oxidation steps that resulted in high yields and purity, showcasing its efficiency in pharmaceutical applications .

Case Study: Development of New Herbicides

Research focused on modifying this compound to create novel herbicides demonstrated promising results against common agricultural weeds. The modifications enhanced selectivity and efficacy while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(chloromethyl)thiophene involves its interaction with various molecular targets. The chlorine atoms and the thiophene ring enable the compound to participate in electrophilic and nucleophilic reactions, affecting biological pathways and molecular interactions. The exact pathways depend on the specific application and the target molecules involved .

Comparison with Similar Compounds

Thiophene derivatives with halogen or functionalized substituents exhibit distinct chemical behaviors based on substituent type, position, and electronic effects. Below is a detailed comparison of 2-Chloro-5-(chloromethyl)thiophene with structurally related compounds:

Structural and Functional Group Comparisons

Reactivity in Alkylation Reactions

- Target Compound: Forms N,N-bis(5-chloro-2-thienylmethyl)-N-(2-hydroxyethyl)ammonium chloride in ethanol, demonstrating dual alkylation capability .

- 2-Chloro-5-methylthiophene : Lacks the reactive chloromethyl group, limiting its utility in sequential alkylation reactions .

Electronic and Steric Effects

- Chloromethyl vs. Methyl : The -CH₂Cl group in the target compound enables nucleophilic substitution (e.g., with amines or alcohols), whereas the -CH₃ group in 2-Chloro-5-methylthiophene is inert .

- Halogen Position : In 2-Bromo-5-chlorothiophene, bromine’s stronger electron-withdrawing effect enhances reactivity in Suzuki-Miyaura couplings compared to chlorine .

Biological Activity

2-Chloro-5-(chloromethyl)thiophene is a compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula: CHClS

- CAS Number: 23784-96-5

- Molecular Weight: 179.06 g/mol

The compound features a thiophene ring with two chlorine substituents, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to act as a precursor in the synthesis of compounds that inhibit key biological pathways, such as:

- Inhibition of NF-kappaB and AP-1: Studies indicate that derivatives of thiophene compounds can inhibit the activity of NF-kappaB and AP-1 transcription factors, which are crucial in inflammatory responses and cancer progression .

- Antithrombotic Properties: As an intermediate in the synthesis of razaxaban, an oral anticoagulant, this compound plays a significant role in preventing thrombus formation, thereby reducing the risk of cardiovascular events .

Case Studies and Research Findings

-

Anti-inflammatory and Anti-cancer Activity:

- Research has demonstrated that compounds derived from this compound exhibit anti-inflammatory effects in vivo. These compounds were evaluated for their ability to inhibit NF-kappaB-mediated transcriptional activation, showing promise as potential therapies for chronic inflammatory conditions and cancer .

- Synthesis of Bioactive Compounds:

- Toxicological Profile:

Table 1: Summary of Biological Activities

Table 2: Synthesis Pathways

Q & A

Q. What are the most reliable synthetic routes for 2-chloro-5-(chloromethyl)thiophene, and how can researchers optimize reaction yields?

Basic Research Question

The compound can be synthesized via catalytic cross-coupling reactions. For example, palladium-catalyzed C–H functionalization of thiophene derivatives allows selective chlorination at specific positions . A step-efficient pathway using TMPMgCl·LiCl and Pd-PEPPSI-SIPr catalysts in THF at 60°C achieved 87% yield for a structurally similar chlorinated thiophene . Optimization strategies include:

- Temperature control : Maintaining 60°C to balance reaction rate and side-product formation.

- Catalyst loading : Pd-PEPPSI-SIPr at 2 mol% minimizes metal residues while ensuring efficiency.

- Purification : Column chromatography with hexane/ethyl acetate gradients to isolate the product.

Q. What safety protocols are critical when handling this compound in the laboratory?

Basic Research Question

Key safety measures include:

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Respiratory protection is required if ventilation is inadequate .

- Spill management : Use inert absorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .

- Storage : Store in airtight containers at 0–6°C to prevent degradation and moisture absorption .

Q. How can researchers resolve discrepancies in NMR data for this compound derivatives?

Advanced Research Question

Conflicting NMR signals may arise from tautomerism or impurities. Methodological steps include:

- Multi-nuclear NMR : Compare H, C, and DEPT-135 spectra to confirm carbon environments .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., observed m/z 651.1778 vs. calculated 651.1781 for CHClS) .

- Crystallography : Use SHELXL for single-crystal X-ray diffraction to unambiguously assign stereochemistry .

Q. What catalytic mechanisms enable selective chloromethylation of thiophene rings?

Advanced Research Question

Palladium-mediated C–H activation is key. For example:

- Oxidative addition : Pd(0) inserts into the C–Cl bond of chlorinating agents.

- Directed functionalization : Coordinating groups (e.g., pyridine) direct chloromethylation to the 5-position via σ-complex intermediates .

- Kinetic vs. thermodynamic control : Lower temperatures (e.g., 60°C) favor kinetic products, while higher temperatures may lead to isomerization .

Q. How should researchers address low yields in large-scale syntheses of this compound?

Advanced Research Question

Scale-up challenges include heat dissipation and mixing inefficiencies. Solutions:

- Flow chemistry : Improves temperature control and reduces exothermic risks.

- Catalyst recycling : Immobilize Pd catalysts on silica supports to reduce costs .

- DoE (Design of Experiments) : Statistically optimize parameters like solvent ratio (THF/toluene) and reagent stoichiometry .

Q. What spectroscopic techniques are most effective for characterizing chlorinated thiophenes?

Basic Research Question

- IR spectroscopy : Identify C–Cl stretches (~550–650 cm) and thiophene ring vibrations (~1500 cm) .

- NMR : Use H NMR to confirm substituent positions (e.g., singlet for isolated protons) and C NMR for quaternary carbon assignments .

- UV-Vis : Monitor conjugation effects; chlorinated thiophenes typically absorb at 250–300 nm .

Q. How does the electronic structure of this compound influence its reactivity?

Advanced Research Question

The electron-withdrawing Cl groups reduce π-electron density, making the thiophene ring susceptible to electrophilic substitution at the 3-position. Computational studies (DFT) can map frontier molecular orbitals to predict reactivity sites . Experimental validation via Hammett plots correlates substituent effects with reaction rates.

Q. What environmental precautions are necessary for disposing of chlorinated thiophene waste?

Advanced Research Question

- Degradation : Use Fenton’s reagent (HO/Fe) to oxidize chlorinated byproducts .

- Regulatory compliance : Follow EPA guidelines for halogenated waste (D-code D004) .

- Biodegradation screening : Assess microbial consortiums (e.g., Pseudomonas spp.) for potential breakdown pathways .

Q. How can researchers ensure compliance with international chemical regulations?

Basic Research Question

- Inventory checks : Verify listings in the Korean Existing Chemicals List (KECL) and China IECSC .

- SDS documentation : Ensure alignment with GHS standards (e.g., UN3261 for corrosive solids) .

- ZDHC MRSL : Screen for restricted substances in supply chains .

Q. What strategies improve the regioselectivity of thiophene functionalization?

Advanced Research Question

- Directing groups : Install temporary auxiliaries (e.g., pyridinyl) to steer chloromethylation .

- Solvent effects : Polar aprotic solvents (DMF, THF) enhance electrophilic substitution rates.

- Meta-chloroperoxybenzoic acid (mCPBA) : Oxidize thiophene to sulfoxide intermediates for controlled functionalization .

Q. Notes

Properties

IUPAC Name |

2-chloro-5-(chloromethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2S/c6-3-4-1-2-5(7)8-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTKXCOGYOYAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342578 | |

| Record name | 2-Chloro-5-(chloromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23784-96-5 | |

| Record name | 2-Chloro-5-(chloromethyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23784-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(chloromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-(chloromethyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.